TFC-007 -

TFC-007

Catalog Number: EVT-284080
CAS Number:
Molecular Formula: C27H29N5O4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TFC-007, chemically known as N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a potent and selective inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS) [, , , ]. This enzyme is responsible for the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory and allergic responses [, ]. TFC-007 has emerged as a valuable tool in scientific research for studying the role of H-PGDS and PGD2 in various biological processes and disease models.

Molecular Structure Analysis

TFC-007 consists of three main structural components: a pyrimidine ring, a piperidine ring substituted with a morpholine carboxamide group, and a phenoxy group attached to the pyrimidine ring []. Computational modeling studies have provided insights into its binding interactions with the active site of H-PGDS [].

Mechanism of Action

TFC-007 acts as a competitive inhibitor of H-PGDS, binding to the enzyme's active site and preventing the conversion of prostaglandin H2 (PGH2) to PGD2 [, , ]. This inhibition leads to a decrease in PGD2 levels, effectively suppressing downstream inflammatory responses [, ].

Applications
  • Investigating H-PGDS Function: TFC-007 serves as a valuable tool for elucidating the biological roles of H-PGDS in different cell types and tissues [, ].
  • Studying Allergic Diseases: By inhibiting PGD2 production, TFC-007 aids in understanding the pathogenesis of allergic diseases and evaluating potential therapeutic interventions [, ].
  • Duchenne Muscular Dystrophy Research: Studies have shown that TFC-007 can reduce muscle inflammation and improve muscle function in animal models of Duchenne muscular dystrophy, suggesting its therapeutic potential for this debilitating disease [, ].
  • Drug Discovery: TFC-007 serves as a lead compound for developing novel H-PGDS inhibitors with improved potency, selectivity, and pharmacokinetic properties [, ].
  • PROTAC Development: Researchers have successfully incorporated TFC-007 as the H-PGDS ligand in the design of proteolysis-targeting chimeras (PROTACs) [, , ]. These PROTACs target H-PGDS for degradation via the ubiquitin-proteasome system, offering a novel approach for inhibiting H-PGDS activity [, , ].
Future Directions
  • Optimization of PROTAC Design: Further optimization of TFC-007-based PROTACs could lead to even more potent and selective degraders of H-PGDS [].
  • Clinical Development: Further exploration of TFC-007 or its derivatives in clinical trials for allergic diseases and Duchenne muscular dystrophy is warranted based on promising preclinical results [, ].

PROTAC(H-PGDS)-1 (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-1 is a proteolysis-targeting chimera (PROTAC) specifically designed to degrade hematopoietic prostaglandin D synthase (H-PGDS) []. It achieves this by linking TFC-007, an H-PGDS inhibitor, to pomalidomide, a cereblon (CRBN) E3 ligase ligand []. This design allows PROTAC(H-PGDS)-1 to bring H-PGDS into close proximity with CRBN, leading to the ubiquitination and subsequent degradation of H-PGDS via the ubiquitin-proteasome system [].

    Relevance: PROTAC(H-PGDS)-1 is directly related to TFC-007 as it incorporates TFC-007 as the H-PGDS binding moiety []. This highlights the use of TFC-007's binding affinity for H-PGDS in a targeted protein degradation strategy.

PROTAC(H-PGDS)-4-TAS-205 (PROTAC3) (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-4-TAS-205 (abbreviated as PROTAC3) is another PROTAC designed for H-PGDS degradation []. It utilizes TAS-205, a pyrrole-based H-PGDS inhibitor, in place of TFC-007 as the H-PGDS ligand []. Similar to other PROTACs in the series, it incorporates pomalidomide to recruit CRBN [].

    Relevance: PROTAC3 is related to TFC-007 through their shared target, H-PGDS, and their application in PROTAC technology. While structurally distinct, both TFC-007 and TAS-205 within their respective PROTACs demonstrate the importance of potent H-PGDS binding for effective degradation [].

PROTAC(H-PGDS)-7 (PROTAC1) (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-7, also known as PROTAC1, represents another successful iteration in the development of H-PGDS degraders [, ]. This PROTAC utilizes TFC-007 as its H-PGDS ligand and pomalidomide for CRBN binding []. It demonstrates potent and selective degradation of H-PGDS and effectively suppresses prostaglandin D2 production in cells [].

    Relevance: PROTAC(H-PGDS)-7 directly employs TFC-007, highlighting TFC-007's effectiveness as an H-PGDS ligand in the context of PROTACs []. The success of this PROTAC underscores the potential of TFC-007 as a starting point for developing potent H-PGDS degraders [].

4. TAS-204 (No Structure Provided)* Compound Description: TAS-204 is an H-PGDS inhibitor investigated for its therapeutic potential in Duchenne muscular dystrophy (DMD) [].

  • Relevance: Although structurally distinct from TFC-007, TAS-204 shares the same target, H-PGDS, and exhibits similar therapeutic potential in DMD, suggesting they may share a similar mechanism of action [].

5. TAS-205 (No Structure Provided)* Compound Description: TAS-205 is an H-PGDS inhibitor, structurally characterized by a pyrrole moiety, that has demonstrated efficacy in reducing muscle inflammation and improving muscle function in DMD models [, ].

  • Relevance: While structurally different from TFC-007, TAS-205 shares the same target, H-PGDS, and exhibits similar therapeutic benefits in DMD models, suggesting a common pathway of action [, ]. The use of TAS-205 in PROTAC3 further emphasizes the importance of H-PGDS inhibition in DMD treatment [].

6. HQL-79 (No Structure Provided)* Compound Description: HQL-79 is a known inhibitor of human hematopoietic prostaglandin D2 synthase (hPGDS) [].

  • Relevance: Similar to TFC-007, HQL-79 targets and inhibits hPGDS, making it a relevant compound in the study of hPGDS inhibitors. Comparison of their binding interactions and inhibitory activities can provide valuable insights into the structure-activity relationships of hPGDS inhibitors [].

    Compound Description: HPGDS Inhibitor I is another known inhibitor of hPGDS, often used as a reference compound in studies investigating novel hPGDS inhibitors [].

    Relevance: Both HPGDS Inhibitor I and TFC-007 target and inhibit the same enzyme, hPGDS. Comparing their binding affinities and inhibitory activities can provide valuable information about their structure-activity relationships and guide the development of more potent and selective hPGDS inhibitors [].

Properties

Product Name

TFC 007

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33)

InChI Key

NLSSUSRERAMBTA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

N-(4-(4-(morpholine-4-carbonyl)piperidine-1-yl)phenyl)-2-phenoxypyrimidine-5-carboxamide
TFC 007
TFC-007
TFC007

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.